![molecular formula C33H52NO4P B12901939 Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate CAS No. 61670-39-1](/img/structure/B12901939.png)
Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate is an organophosphorus compound that features a carbamate group bonded to a phosphanyl group, which is further substituted with two 4-nonylphenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate typically involves the reaction of ethyl carbamate with bis(4-nonylphenoxy)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl carbamate, bis(4-nonylphenoxy)phosphine, and a suitable solvent such as toluene or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or column chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or phosphanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted carbamates or phosphanyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry
Wirkmechanismus
The mechanism of action of ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phosphanyl group can participate in coordination with metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-nonylphenoxy)phosphine: Similar structure but lacks the carbamate group.
Ethyl carbamate: Contains the carbamate group but lacks the phosphanyl and phenoxy groups.
4-Nonylphenol: Contains the phenoxy group but lacks the carbamate and phosphanyl groups.
Uniqueness
Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate is unique due to the combination of its carbamate, phosphanyl, and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61670-39-1 |
|---|---|
Molekularformel |
C33H52NO4P |
Molekulargewicht |
557.7 g/mol |
IUPAC-Name |
ethyl N-bis(4-nonylphenoxy)phosphanylcarbamate |
InChI |
InChI=1S/C33H52NO4P/c1-4-7-9-11-13-15-17-19-29-21-25-31(26-22-29)37-39(34-33(35)36-6-3)38-32-27-23-30(24-28-32)20-18-16-14-12-10-8-5-2/h21-28H,4-20H2,1-3H3,(H,34,35) |
InChI-Schlüssel |
YMLFKGYXPXKKDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(NC(=O)OCC)OC2=CC=C(C=C2)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


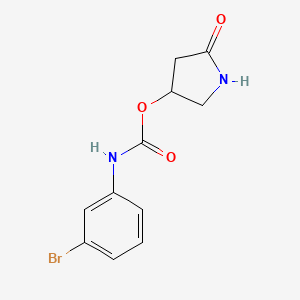
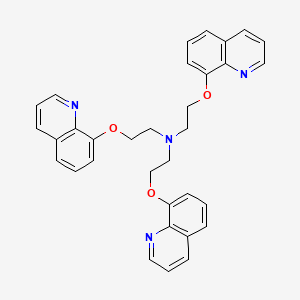

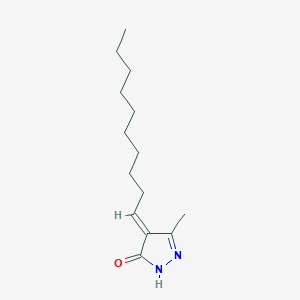
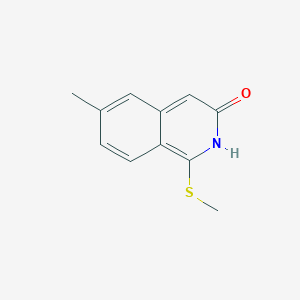
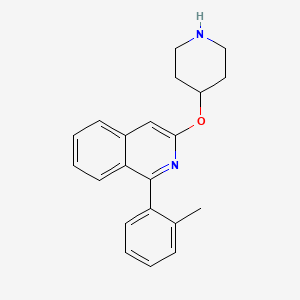
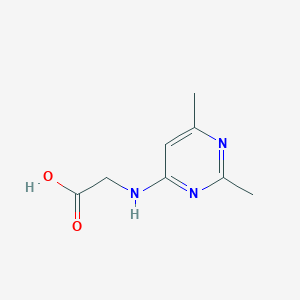
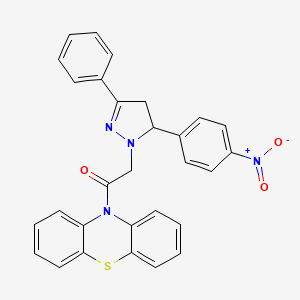
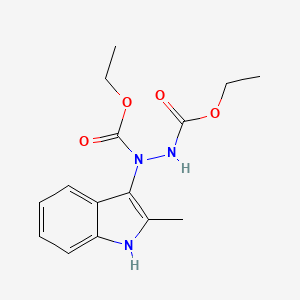


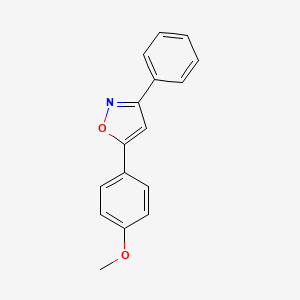
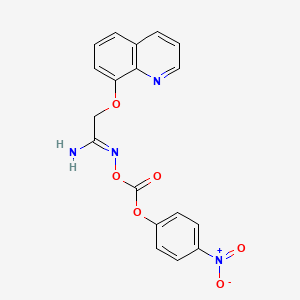
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
